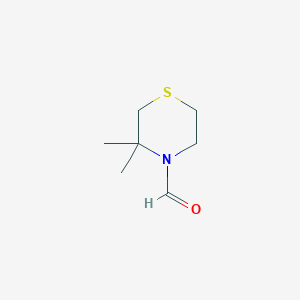
3,3-Dimethylthiomorpholine-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethylthiomorpholine-4-carbaldehyde is a chemical compound that belongs to the class of thiomorpholine derivatives. It is widely used in scientific research as a reagent in the synthesis of various organic compounds. The compound has a unique structure that makes it an ideal candidate for several applications in the field of chemistry and biochemistry.
Wirkmechanismus
The mechanism of action of 3,3-Dimethylthiomorpholine-4-carbaldehyde is not well understood. However, it is believed that the compound acts as a nucleophile, attacking electrophilic centers in organic molecules. This property makes it an ideal candidate for various reactions such as nucleophilic addition, nucleophilic substitution, and nucleophilic aromatic substitution.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3,3-Dimethylthiomorpholine-4-carbaldehyde are not well studied. However, some studies have shown that the compound possesses some antimicrobial properties. It is believed that the compound inhibits the growth of bacteria by disrupting their cell walls.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,3-Dimethylthiomorpholine-4-carbaldehyde in lab experiments is its high reactivity. The compound is highly reactive towards various organic molecules, making it an ideal candidate for several reactions. However, the compound is also highly toxic and should be handled with care.
List of
Zukünftige Richtungen
1. The synthesis of new heterocyclic compounds using 3,3-Dimethylthiomorpholine-4-carbaldehyde as a reagent.
2. The study of the mechanism of action of 3,3-Dimethylthiomorpholine-4-carbaldehyde.
3. The development of new synthetic methods for the production of 3,3-Dimethylthiomorpholine-4-carbaldehyde.
4. The study of the biochemical and physiological effects of 3,3-Dimethylthiomorpholine-4-carbaldehyde.
5. The development of new applications for 3,3-Dimethylthiomorpholine-4-carbaldehyde in the field of chemistry and biochemistry.
Synthesemethoden
The synthesis of 3,3-Dimethylthiomorpholine-4-carbaldehyde can be achieved through several methods. One of the most commonly used methods is the reaction of 3,3-dimethylthiomorpholine with chloral hydrate in the presence of a strong acid such as hydrochloric acid. The reaction proceeds via an intermediate step where the chloral hydrate is converted to 3,3-dimethylthiomorpholine-4-carboxylic acid, which is then reduced to the aldehyde using a reducing agent such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethylthiomorpholine-4-carbaldehyde is widely used in scientific research as a reagent in the synthesis of various organic compounds. It is particularly useful in the synthesis of heterocyclic compounds such as thiazoles, thiazolines, and thiazolidines. These compounds have several applications in the pharmaceutical industry as they possess antimicrobial, antifungal, and anticancer properties.
Eigenschaften
IUPAC Name |
3,3-dimethylthiomorpholine-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NOS/c1-7(2)5-10-4-3-8(7)6-9/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYNFVIFWWIJKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CSCCN1C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethylthiomorpholine-4-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

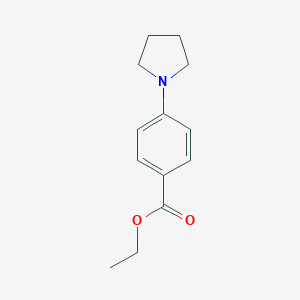
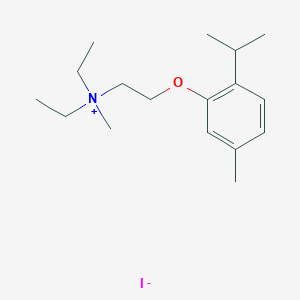
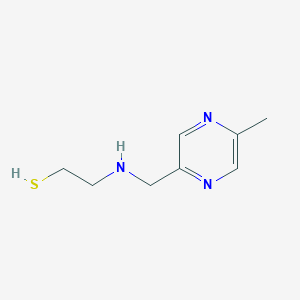
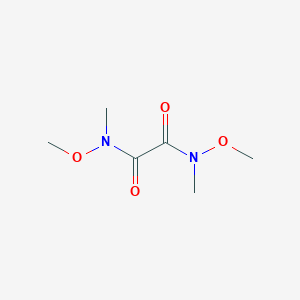
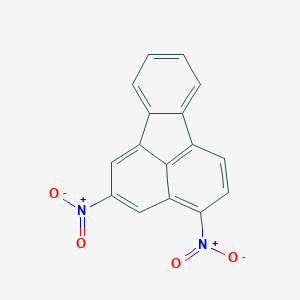







![Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B34649.png)
